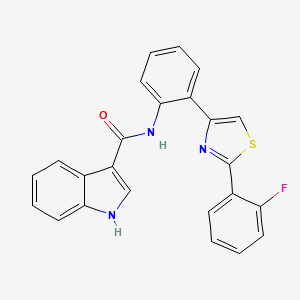

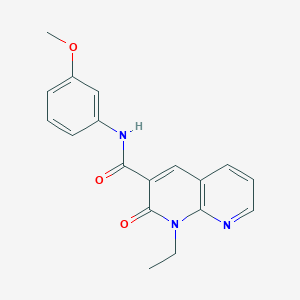

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1H-indole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazole compounds can be greatly affected by substituents on a particular position of the thiazole ring .

Synthesis Analysis

Thiazole compounds are synthesized by researchers with variable substituents as target structures, and their biological activities are evaluated . For example, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity .Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Chemical Reactions Analysis

The chemical reactions of thiazole compounds can be influenced by the substituents at position-2 and -4 . These substituents may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .科学的研究の応用

Synthesis and Application in Drug Discovery

- The synthesis of indole and carbazole derivatives from 2-fluorophenyl imines, including processes for investigating the mechanism of indolization, suggests that compounds like N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1H-indole-3-carboxamide could be synthesized for targeted drug discovery efforts, particularly in exploring their utility as scaffolds for developing new therapeutic agents (L. Kudzma, 2003).

Anticancer and Antimicrobial Properties

- The exploration of functionalized indoles for their antimycobacterial and anticancer properties indicates a potential research path for examining the efficacy of this compound against various diseases. Such compounds have shown moderate to good inhibitory activity against Mycobacterium tuberculosis and broad spectrum antiproliferative activity against several leukemia cell lines (Gökçe Cihan-Üstündağ & G. Çapan, 2012).

Kinase Inhibition for Cancer Therapy

- The discovery of kinase inhibitors based on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl) derivatives for the treatment of cancer provides a blueprint for researching the kinase inhibition potential of this compound. Such compounds have been shown to exhibit complete tumor stasis in preclinical models following oral administration, highlighting the potential of structurally related compounds in cancer therapy (G. M. Schroeder et al., 2009).

Fluorescence and Materials Science

- Research into carbon dots with high fluorescence quantum yield, where the fluorescence originates from organic fluorophores, presents an interesting application area for this compound in materials science. The study on organic fluorophores as fluorescence origins in carbon dots could guide the investigation into the fluorescent properties of similarly structured compounds (Lei Shi et al., 2016).

作用機序

Target of Action

The compound N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1H-indole-3-carboxamide is a complex molecule that likely interacts with multiple targetsMolecules containing a thiazole ring, such as this compound, can activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems . Similarly, indole derivatives have been found to bind with high affinity to multiple receptors .

Mode of Action

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . The indole nucleus is also known to readily undergo electrophilic substitution due to excessive π-electrons delocalization .

Biochemical Pathways

Molecules containing a thiazole ring can unpredictably reset physiological systems when they enter, potentially activating or stopping biochemical pathways . Similarly, indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

For instance, the molecular electrostatic potential (MEP) surface of the thiazole ring, which indicates more negatively charged nitrogen than carbon and sulfur atoms, could play a significant role in drug–target protein interaction .

Result of Action

Given the biological activities associated with thiazole and indole derivatives, it can be inferred that this compound could potentially exhibit a range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

将来の方向性

The future research directions in the field of thiazole compounds include the design and synthesis of new thiazole derivatives with improved biological activities. Researchers are also interested in studying the structure-activity relationship of these compounds to better understand their mechanisms of action .

特性

IUPAC Name |

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16FN3OS/c25-19-10-4-1-8-16(19)24-28-22(14-30-24)17-9-3-6-12-21(17)27-23(29)18-13-26-20-11-5-2-7-15(18)20/h1-14,26H,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVOQMWMLLYZAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=CC=CC=C3C4=CSC(=N4)C5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2860971.png)

![N'-[1-(phenylsulfonyl)-4-piperidinylidene]-3-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2860978.png)

![1-(2,6-dimethylmorpholino)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2860980.png)

![[(2S,4S)-4-(Methoxymethyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2860991.png)

![N-(1-{4-methoxy-3-[(1H-pyrazol-1-yl)methyl]phenyl}ethyl)prop-2-enamide](/img/structure/B2860992.png)